tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate
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Overview
Description
tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a methoxymethyl group, and a thiazole ring, making it a versatile intermediate in various chemical reactions.
Scientific Research Applications
tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity. Catalysts and solvents are chosen to facilitate the reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the thiazole ring can produce dihydrothiazole derivatives .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl carbamate
Uniqueness
tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate is unique due to its combination of a tert-butyl group, a methoxymethyl group, and a thiazole ring. This structure provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(13)12-8-11-5-7(16-8)6-14-4/h5H,6H2,1-4H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDOLIFWQGEZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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